6-Undecanone

Catalog No.
S702479
CAS No.
927-49-1
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Undecanone

CAS Number

927-49-1

Product Name

6-Undecanone

IUPAC Name

undecan-6-one

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCC

solubility

2.94e-04 M
0.05 mg/mL at 25 °C
insoluble in water; soluble in fats and non-polar solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCC(=O)CCCCC

The exact mass of the compound 6-Undecanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 m0.05 mg/ml at 25 °cinsoluble in water; soluble in fats and non-polar solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

6-Undecanone is a symmetrical aliphatic ketone (dipentyl ketone) characterized by its central carbonyl group, rendering it highly valuable as a specialized organic solvent, supported liquid membrane (SLM) fluid, and fragrance intermediate. Unlike asymmetrical aliphatic ketones, its unique structural symmetry imparts specific physicochemical properties, including a melting point of 14.6 °C, a boiling point of 228 °C, and distinct solvating capabilities for polar and moderately hydrophobic compounds. In procurement contexts, 6-undecanone is prioritized for high-precision analytical workflows, such as electromembrane extraction and capillary zone electrophoresis pretreatment, as well as targeted agrochemical and fragrance formulations where structural isomerism dictates performance and phase behavior [1].

Substituting 6-undecanone with its more common asymmetrical isomer, 2-undecanone (methyl nonyl ketone), or generic aliphatic ethers fundamentally compromises downstream applications. In supported liquid membrane (SLM) extractions, generic ethers fail to achieve adequate recovery rates for polar analytes due to insufficient solvation properties. In biological and sensory applications, the position of the carbonyl group strictly governs receptor binding; replacing the symmetrical 6-undecanone with the 2-isomer drastically shifts olfactory profiles from desirable fruity notes to harsh ruewort odors, and significantly reduces insect repellent efficacy at low concentrations. Consequently, strict specification of the 6-isomer is mandatory for formulation integrity and analytical reproducibility [1].

Supported Liquid Membrane (SLM) Extraction Efficiency

In miniaturized supported liquid membrane (SLM) devices used for the extraction of polar compounds (such as basic drugs and secondary amines from plasma), the choice of immobilized solvent is critical. Studies demonstrate that using 6-undecanone as the membrane liquid yields highly efficient analyte recoveries, achieving up to 64% recovery in optimized hollow-fiber setups. In direct comparison, substituting 6-undecanone with dihexyl ether results in a severe drop in performance, yielding less than half the extraction efficiency and rendering the ether unsuitable for these polar applications[1].

Evidence DimensionExtraction efficiency for polar analytes in SLM
Target Compound Data6-Undecanone (High efficiency; up to 64% recovery)
Comparator Or BaselineDihexyl ether (<50% of the target's efficiency; deemed unsuitable)
Quantified Difference>100% increase in extraction efficiency using 6-undecanone
ConditionsHollow-fiber SLM extraction of secondary amines/basic drugs from aqueous/plasma samples

Analytical laboratories must procure 6-undecanone over standard aliphatic ethers to ensure viable limits of detection and high recovery rates in capillary liquid chromatography and electrophoresis.

Low-Dose Agrochemical Repellent Efficacy

The position of the carbonyl group in C11 ketones significantly influences biological activity in pest control formulations. Olfactometric bioassays evaluating repellency against the maize weevil (Sitophilus zeamais) reveal that while both isomers show activity, 6-undecanone maintains significantly higher repellency at low doses (1.25 and 0.625 µL/disc) compared to 2-undecanone. This indicates a higher receptor binding affinity or distinct volatility profile for the symmetrical isomer at trace concentrations [1].

Evidence DimensionInsect repellency at low active ingredient loading
Target Compound Data6-Undecanone (Maintains high repellency at 0.625 - 1.25 µL/disc)
Comparator Or Baseline2-Undecanone (Significantly lower repellency at identical low doses)
Quantified DifferenceStatistically significant superior repellency at ≤1.25 µL/disc
ConditionsOlfactometric bioassays against Sitophilus zeamais

Agrochemical formulators can reduce active ingredient loading and lower formulation costs by specifying 6-undecanone instead of the more ubiquitous 2-undecanone.

Olfactory Profile and Fragrance Integrity

In flavor and fragrance procurement, the structural symmetry of 6-undecanone is non-negotiable due to strict structure-odor relationships. Vibrational and receptor-binding analyses confirm that 6-undecanone produces a distinct 'fruity' odor profile. In contrast, shifting the carbonyl group to the C2 position (2-undecanone) completely alters the sensory output to a 'ruewort' smell, while 4-undecanone yields an intermediate scent. This demonstrates that these isomers are entirely non-interchangeable in sensory formulations [1].

Evidence DimensionOlfactory character
Target Compound Data6-Undecanone (Fruity odor profile)
Comparator Or Baseline2-Undecanone (Ruewort odor profile)
Quantified DifferenceComplete qualitative shift in odor character
ConditionsHuman olfactory perception and receptor binding models

Fragrance buyers must strictly verify the 6-isomer specification, as accidental procurement of the 2-isomer will ruin the target scent profile of the final consumer product.

Thermal Phase Behavior and Storage Requirements

The symmetrical structure of 6-undecanone results in tighter crystal packing compared to its asymmetrical counterparts, directly impacting its thermal handling. 6-Undecanone exhibits a melting point of 14.6 °C to 15.0 °C, whereas 2-undecanone melts at a lower range of 11.0 °C to 13.0 °C. Consequently, 6-undecanone is highly prone to crystallization at standard cool room temperatures or during winter transit, requiring specific pre-warming protocols before dispensing or formulation.

Evidence DimensionMelting point / Crystallization threshold
Target Compound Data6-Undecanone (14.6 °C - 15.0 °C)
Comparator Or Baseline2-Undecanone (11.0 °C - 13.0 °C)
Quantified Difference~2 °C to 4 °C higher melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Procurement and facility managers must implement temperature-controlled storage and handling procedures for 6-undecanone to prevent line blockages and ensure accurate volumetric dispensing.

Membrane Liquid for Bioanalytical Extraction

Ideal for use as the immobilized organic phase in hollow-fiber supported liquid membrane (SLM) devices, specifically for the extraction and enrichment of basic drugs and secondary amines from plasma prior to capillary zone electrophoresis or LC analysis, where standard ethers fail to provide adequate recovery [1].

Low-Dose Agricultural Repellents

Highly suited as an active ingredient in specialized pest control formulations targeting Sitophilus zeamais and similar agricultural pests, where the superior low-dose efficacy of the 6-isomer minimizes required active ingredient loading compared to 2-undecanone [2].

Fruity Note Fragrance Formulations

Essential for flavor and fragrance compounding where a specific, stable fruity olfactory note is required, and where the ruewort off-notes of asymmetrical ketone isomers would irreversibly compromise the final consumer product [3].

Aerosol Lignin Pyrolysis Analysis

Utilized as a specialized solvent in environmental and analytical chemistry for the capture and analysis of lignin pyrolysis acids in aerosol samples, leveraging its specific volatility and thermal profile [4].

Physical Description

Liquid
Colourless white liquid

XLogP3

3.8

Boiling Point

228.0 °C

Density

0.826-0.836

Melting Point

14.5 °C
14-15°C

UNII

8JMD3E1SOO

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 44 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 108 of 152 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (81.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (81.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71808-49-6
927-49-1

Wikipedia

Diamyl ketone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

All other basic organic chemical manufacturing
Ketones, C11: ACTIVE
6-Undecanone: ACTIVE

Dates

Last modified: 08-15-2023

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